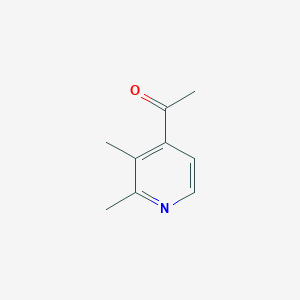

1-(2,3-Dimethylpyridin-4-YL)ethanone

Description

Significance of Pyridine-Containing Scaffolds in Chemical Research

The pyridine (B92270) ring, an aromatic six-membered heterocycle with one nitrogen atom, is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties, arising from the presence of the electronegative nitrogen atom, impart a distinct reactivity and geometry compared to its carbocyclic analog, benzene. This has made pyridine and its derivatives highly valuable building blocks in synthetic chemistry.

In the realm of medicinal chemistry, the pyridine scaffold is a key component in numerous therapeutic agents. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence a molecule's solubility, bioavailability, and interaction with biological targets. Consequently, pyridine-based structures are integral to a wide range of drugs with diverse therapeutic applications.

Academic Context of Alkylated Pyridine Ketones

Alkylated pyridine ketones, such as 1-(2,3-Dimethylpyridin-4-YL)ethanone, are a specific subclass of pyridine derivatives that have garnered considerable academic interest. The presence of both an alkyl-substituted pyridine ring and a ketone functional group provides multiple sites for chemical modification, making them versatile intermediates in organic synthesis.

The ketone moiety can undergo a wide variety of classical carbonyl reactions, including nucleophilic addition, condensation, and oxidation/reduction reactions. The pyridine ring, particularly when substituted with electron-donating alkyl groups, can be functionalized through electrophilic aromatic substitution or reactions at the nitrogen atom. The interplay between the electronic nature of the substituted pyridine ring and the reactivity of the ketone group is a subject of ongoing academic investigation.

Research Landscape for this compound and Related Structures

While specific research focusing exclusively on this compound is not extensively documented in publicly available scientific literature, the research landscape for structurally similar alkylated pyridine ketones is rich and varied. Studies on related compounds, such as various isomers of acetylpyridine and other dimethyl-substituted acetylpyridines, provide valuable insights into the potential properties and reactivity of the target compound.

Research in this area often focuses on the synthesis of these molecules and their use as precursors for more complex chemical structures. For instance, the synthesis of polysubstituted pyridines is a significant area of research, with applications in the development of new catalysts, ligands for metal complexes, and novel pharmaceutical agents. The reactivity of the acetyl group in these compounds is also a key area of study, as it can be transformed into a variety of other functional groups, further expanding their synthetic utility. The steric hindrance provided by the methyl groups adjacent to the acetyl group in this compound is a notable feature that would be of academic interest in studying its reactivity compared to less hindered analogues.

Interactive Data Table of Related Pyridine Ketones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Acetylpyridine (B122185) | 1122-62-9 | C₇H₇NO | 121.14 | 188-189 |

| 3-Acetylpyridine | 350-03-8 | C₇H₇NO | 121.14 | 220 |

| 4-Acetylpyridine (B144475) | 1122-54-9 | C₇H₇NO | 121.14 | 212 |

| 1-(2-Methylpyridin-4-yl)ethanone | 2732-28-7 | C₈H₉NO | 135.17 | 130 @ 4 mmHg |

Detailed Research Findings on Related Structures

The synthesis of substituted pyridine ketones can be approached through various synthetic strategies. One common method involves the functionalization of pre-existing pyridine rings. For example, the acylation of a substituted pyridine derivative can introduce the acetyl group. Alternatively, the construction of the pyridine ring itself from acyclic precursors is a powerful method for accessing highly substituted pyridines.

A study on the synthesis of 3,5-dimethyl-4-ethylpyridine noted the isolation of the intermediate ketone, 3,5-dimethyl-4-acetylpyridine, when reacting 3,5-lutidine with acetic anhydride (B1165640) and zinc. The researchers observed that the steric influence of the two neighboring methyl groups was sufficient to allow for the isolation of this intermediate. This finding is particularly relevant to this compound, as the presence of methyl groups at the 2- and 3-positions would also be expected to exert significant steric effects on the reactivity of the 4-acetyl group.

The characterization of such compounds typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the substitution pattern on the pyridine ring and confirming the presence of the acetyl and methyl groups. Infrared (IR) spectroscopy would show a characteristic carbonyl (C=O) stretching frequency for the ketone group. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

While the direct applications of this compound are not specified in the literature, its role as a synthetic intermediate can be inferred. The ketone functionality can be a handle for further chemical transformations, such as the formation of oximes, hydrazones, or other derivatives that could be of interest in medicinal chemistry or materials science. medchemexpress.com The pyridine nitrogen also offers a site for quaternization or N-oxide formation, which can modulate the electronic properties and biological activity of the molecule.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-(2,3-dimethylpyridin-4-yl)ethanone |

InChI |

InChI=1S/C9H11NO/c1-6-7(2)10-5-4-9(6)8(3)11/h4-5H,1-3H3 |

InChI Key |

PCGFWWYUWNPRSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,3 Dimethylpyridin 4 Yl Ethanone and Analogs

Established Approaches for Pyridine (B92270) Ring Formation

Several named reactions have long served as the foundation for pyridine synthesis. While originally developed for simpler pyridine derivatives, these methods have been modified and adapted for the synthesis of more complex targets like 1-(2,3-dimethylpyridin-4-yl)ethanone.

Hantzsch Dihydropyridine (B1217469) Synthesis Modifications for Pyridine Ketones

First reported by Arthur Hantzsch in 1881, this multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). snnu.edu.cnwikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org

For the synthesis of pyridine ketones such as this compound, modifications to the classical Hantzsch synthesis are necessary. This would involve the use of a β-dicarbonyl compound that incorporates the desired acetyl group or a precursor. For instance, a potential retrosynthetic analysis for a 4-acylpyridine derivative using a Hantzsch-type approach is outlined below:

| Precursor | Role in Hantzsch Synthesis | Resulting Substitution Pattern |

| Aldehyde (e.g., acetaldehyde) | Provides C4 and its substituent | Contributes to the 4-position substituent |

| β-ketoester (e.g., ethyl acetoacetate) | Forms the C2, C3, C5, C6 backbone | Provides substituents at C2 and C6 |

| Enamine of a β-dicarbonyl compound | Alternative to one β-ketoester | Can introduce varied substituents |

| Ammonia or ammonium acetate | Nitrogen source | Forms the nitrogen of the pyridine ring |

To achieve the 2,3-dimethyl-4-acetyl substitution pattern, a carefully chosen set of starting materials would be required, followed by oxidation of the intermediate dihydropyridine. The classical method often suffers from drawbacks such as harsh reaction conditions and low yields, but modern variations utilizing microwave irradiation or aqueous micellar conditions have been shown to improve efficiency. wikipedia.org

Chichibabin Pyridine Synthesis and Variants for 4-Substituted Pyridines

The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or their combinations with ammonia. wikipedia.orgchemistnotes.com This method is particularly useful for the industrial production of simple methylated pyridines. wikipedia.org The reaction is typically carried out in the gas phase at high temperatures over a solid catalyst, such as alumina (B75360) or silica. wikipedia.org

The synthesis of a 4-substituted pyridine like this compound via the Chichibabin method would involve the reaction of appropriate carbonyl precursors that can assemble the desired substitution pattern. For example, a mixture of acetaldehyde, methyl ethyl ketone, and ammonia could theoretically lead to a mixture of polysubstituted pyridines, among which the desired product might be found. A proposed mechanism for a related synthesis involves an initial aldol (B89426) condensation to form an α,β-unsaturated ketone, followed by a Michael-type addition and subsequent condensation with ammonia to form a dihydropyridine intermediate, which is then dehydrogenated. researchgate.net

One of the major challenges of the Chichibabin synthesis is controlling the regioselectivity, as complex mixtures of products are often obtained. chemistnotes.com However, variations of this reaction have been developed to improve its utility. For instance, using nitriles as the nitrogen source in the presence of organocobalt catalysts has been explored. wikipedia.org

Kröhnke Pyridine Synthesis in the Context of Acetophenone (B1666503) Derivatives

The Kröhnke pyridine synthesis provides a versatile route to highly functionalized pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgnih.gov This method has advantages over other classical syntheses, including milder reaction conditions and often higher yields. wikipedia.org

The general mechanism begins with the formation of a 1,5-dicarbonyl intermediate through a Michael addition, which then undergoes ring closure with ammonia, followed by dehydration and aromatization to yield the pyridine ring. wikipedia.org

| Reactant | Role in Kröhnke Synthesis |

| α-Pyridinium methyl ketone salt | Provides C2 and C6 of the pyridine ring and their substituents |

| α,β-Unsaturated carbonyl compound | Provides C3, C4, and C5 of the pyridine ring and their substituents |

| Ammonium acetate | Source of nitrogen for the pyridine ring |

To synthesize analogs of this compound, one could envision reacting an appropriately substituted α,β-unsaturated ketone with a pyridinium (B92312) salt derived from an acetophenone derivative. The flexibility of this method allows for the preparation of a wide range of di-, tri-, and tetra-substituted pyridines. nih.gov One-pot modifications and the use of aqueous media have further expanded the applicability of the Kröhnke synthesis. wikipedia.org

Bönnemann Cyclotrimerization Strategies

The Bönnemann cyclization is a [2+2+2] cycloaddition reaction that typically involves the trimerization of one equivalent of a nitrile and two equivalents of an acetylene, often catalyzed by a cobalt complex, to form a pyridine ring. ijpsonline.comijnrd.org This method can be a powerful tool for constructing substituted pyridines, although controlling the regioselectivity can be a challenge. rsc.org

To synthesize a pyridine with the substitution pattern of this compound, one would need to employ a nitrile that could provide the C2 and nitrogen atoms, and two different alkyne molecules to build the rest of the ring with the desired substituents. The regiochemical outcome of the cyclization is a critical consideration. baranlab.org More recent developments have explored metal-free versions of this cycloaddition. researchgate.net

Gattermann-Skita Synthesis Considerations

The Gattermann-Skita synthesis is another classical method for pyridine ring formation. ijpsonline.com It involves the reaction of a malonate ester with dichloromethylamine. ijpsonline.com While this method has its applications, its utility for the synthesis of highly substituted pyridines like this compound may be limited due to the specific starting materials required and the potential for multiple side reactions. The Wikipedia page for this synthesis redirects to the general "Pyridine" page, suggesting it may be a less commonly employed method compared to the others discussed. wikipedia.org

Modern Catalytic Strategies in Pyridine Ketone Synthesis

In recent years, transition metal-catalyzed reactions, particularly those involving C-H bond activation, have emerged as powerful and atom-economical methods for the synthesis of substituted pyridines. These modern strategies offer alternative pathways that can overcome some of the limitations of the classical methods, such as harsh reaction conditions and poor regioselectivity.

Rhodium-catalyzed C-H activation has proven to be a particularly effective strategy. For instance, a rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes can afford highly substituted pyridine derivatives. acs.orgacs.org This one-pot synthesis allows for the placement of up to five different substituents on the pyridine ring. acs.org The proposed mechanism involves the coordination of the oxime nitrogen to the rhodium center, followed by oxidative insertion into the alkenyl C-H bond to form a metallacycle. Subsequent insertion of the alkyne, reductive elimination, 6π-electrocyclization, and elimination of water yields the final pyridine product. acs.orgacs.org This methodology has been successfully applied to the synthesis of a variety of substituted pyridines, including those with alkyl and aryl groups. snnu.edu.cn

Palladium-catalyzed reactions have also been extensively explored for the synthesis and functionalization of pyridines. One notable approach involves the palladium-catalyzed carbonylative coupling of (hetero)arenes and aryl- or vinyl-triflates to generate aryl ketones. rsc.orgrsc.org This method utilizes a palladium catalyst with a large bite angle ligand, such as Xantphos, to facilitate the activation of the C-OTf bond and the subsequent generation of a potent N-acyl pyridinium salt as a Friedel-Crafts acylating agent. rsc.orgrsc.org This strategy allows for the efficient synthesis of a diverse array of ketones. rsc.org Furthermore, palladium-catalyzed C-H alkenylation of α,β-unsaturated oxime ethers followed by an aza-6π-electrocyclization provides an efficient route to multisubstituted pyridines with complete regioselectivity. acs.org

The direct C-H functionalization of a pre-formed pyridine ring is another attractive modern approach. While the electron-deficient nature of the pyridine ring makes it a challenging substrate for C-H activation, several catalytic systems have been developed to address this. nih.govresearchgate.net For instance, palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups has been achieved with high regioselectivity. nih.gov The direct C-4 alkylation of pyridines, a long-standing challenge, has been addressed by employing a removable blocking group at the 2- and 6-positions, allowing for selective Minisci-type decarboxylative alkylation at the C-4 position. nih.gov

These modern catalytic methods provide powerful tools for the synthesis of complex pyridine derivatives like this compound and its analogs, often with improved efficiency, selectivity, and functional group tolerance compared to the established classical methods.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the synthesis of complex molecules like this compound.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound analogs, a key step could involve the Suzuki coupling of a suitably substituted pyridine precursor. For instance, a halogenated 2,3-dimethylpyridine derivative could be coupled with an acetyl-containing boronic acid or ester to introduce the acetyl group at the 4-position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming C-N bonds. wikipedia.orglibretexts.org While not directly forming the C-C bond of the acetyl group, it is crucial for synthesizing analogs where an amino group is present on the pyridine ring. wikipedia.orglibretexts.org The reaction's development has provided a more efficient alternative to harsher, traditional methods for creating aryl amines. wikipedia.org The choice of ligands, such as bidentate phosphine (B1218219) ligands like BINAP and DPPF, has been shown to improve reaction rates and yields for the coupling of primary amines. wikipedia.org A practical application involves the amination of 2-bromopyridines with volatile amines in sealed tubes, providing access to a range of secondary and tertiary aminopyridines. researchgate.net

Table 1: Comparison of Suzuki Coupling and Buchwald-Hartwig Amination

| Feature | Suzuki Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Bond Formed | C-C | C-N |

| Key Reactants | Organoboron compound, Organic halide | Amine, Aryl halide/sulfonate |

| Catalyst | Palladium | Palladium |

| Typical Application | Introduction of carbon-based functional groups (e.g., acetyl) | Introduction of amino groups |

C-H Activation and Functionalization Routes

Direct C-H activation has emerged as a more atom-economical and sustainable approach to functionalizing pyridine rings, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org The inherent challenge with pyridines lies in their electron-deficient nature and the coordinating ability of the nitrogen atom, which can complicate regioselectivity. researchgate.netrsc.orgnih.gov

For a molecule like this compound, C-H activation could theoretically be used to introduce the acetyl group directly onto the 2,3-dimethylpyridine core. However, achieving selectivity at the C4 position can be difficult, as functionalization often favors the C2 and C6 positions due to electronic effects and proximity to the nitrogen atom. nih.gov Recent advancements have focused on strategies to achieve functionalization at more distal positions like C3 and C4. nih.gov

Asymmetric Catalysis for Chiral Pyridine Ketone Precursors

Many biologically active molecules are chiral, making asymmetric synthesis a critical area of research. For pyridine ketones, the focus is often on the asymmetric reduction of the ketone to a chiral alcohol or the enantioselective addition of a nucleophile to the ketone.

The synthesis of chiral pyridine derivatives is of great importance in medicinal chemistry. chim.itnih.gov Catalytic asymmetric reduction of alkyl-pyridyl ketones can produce chiral alcohols. chim.it For instance, the resolution of racemic 1-(2-pyridyl)ethanols has been achieved through lipase-catalyzed asymmetric acetylation, yielding the (R)-acetate and unreacted (S)-alcohol with high enantiomeric purity. acs.org Additionally, highly enantioselective catalytic methods have been developed for the transformation of β-substituted alkenyl pyridines to access a wide range of alkylated chiral pyridines. nih.govresearchgate.net These methods often involve the use of a chiral catalyst to control the stereochemistry of the product. nih.govresearchgate.net

Photoredox and Electrocatalytic Approaches

Photoredox and electrocatalytic methods offer green and efficient alternatives to traditional synthetic methods, often proceeding under mild conditions.

Photoredox Catalysis: This approach uses visible light to initiate chemical reactions. For pyridine synthesis, photoredox catalysis has been employed for the C-4 selective alkylation of pyridines. rsc.org Organic dyes like Eosin Y can act as photoredox catalysts, enabling the synthesis of 2,4,6-triarylpyridines from aryl ketones and benzyl (B1604629) amines at room temperature. acs.org Furthermore, photoredox catalysis can be used for the selective deoxygenation of pyridine N-oxides. researchgate.net

Electrocatalysis: This method uses an electric current to drive chemical reactions. While specific applications to this compound are not widely reported, electrocatalysis is a growing field in organic synthesis and holds promise for the future development of pyridine ketone syntheses.

Enabling Technologies and Green Chemistry in Pyridine Ketone Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being integrated into synthetic methodologies through enabling technologies.

Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis has been recognized as a tool of green chemistry, offering advantages such as significantly reduced reaction times, improved yields, and cleaner reactions. nih.govscholarsresearchlibrary.com In the synthesis of pyridine derivatives, microwave irradiation has been used to prepare tri- or tetrasubstituted pyridines in a one-pot procedure with high yields and excellent regioselectivity. organic-chemistry.org This method has been shown to be superior to conventional heating techniques. organic-chemistry.org For example, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis provides rapid and efficient access to tri- and tetrasubstituted pyridines. organic-chemistry.org The reaction of ethyl β-aminocrotonate and various alkynones at 170°C under microwave irradiation can be completed in as little as 10-20 minutes with yields up to 98%. organic-chemistry.org

Table 2: Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes | Hours to days |

| Yields | Often higher | Variable |

| Energy Efficiency | High | Low |

| Side Reactions | Minimized | More prevalent |

Continuous Flow Synthesis Methods

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. organic-chemistry.orgthieme-connect.com This technology is particularly beneficial for reactions that are exothermic or involve hazardous reagents. organic-chemistry.orgthieme-connect.com

In the context of pyridine derivatives, continuous flow microreactors have been successfully used for the N-oxidation of pyridines, achieving yields of up to 99% with significantly shorter reaction times compared to batch reactions. organic-chemistry.orgthieme-connect.com These systems can operate continuously for extended periods while maintaining catalyst activity, making them suitable for large-scale production. organic-chemistry.orgthieme-connect.com The precise control over reaction parameters in a flow system allows for optimization that can be difficult to achieve in batch mode. organic-chemistry.orgthieme-connect.com

Solvent-Free and Aqueous Reaction Conditions

The chemical industry is increasingly shifting towards green chemistry principles to minimize environmental impact. rasayanjournal.co.in A significant aspect of this shift is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. rasayanjournal.co.incaribjscitech.com Solvent-free and aqueous reaction conditions represent a major step forward in the sustainable synthesis of pyridine derivatives.

Solvent-Free Synthesis:

Solvent-free reactions, often conducted by grinding or milling solid reactants together, offer numerous advantages. rasayanjournal.co.inresearchgate.net These include reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and yields. rasayanjournal.co.inscite.ai The absence of a solvent can also lead to different selectivity compared to solution-phase reactions. For the synthesis of pyridine ketones, solvent-free approaches can be particularly effective. For instance, the Pechmann and Knoevenagel condensation reactions for coumarin (B35378) synthesis have been successfully carried out under solvent-free conditions, demonstrating the potential of this method for heterocyclic compound formation. researchgate.net Similarly, fused pyrimidone derivatives have been synthesized in good yields (67-78%) by stirring Baylis-Hillman acetates with 2-aminopyridine (B139424) derivatives at room temperature without any solvent. caribjscitech.com

Aqueous Reaction Conditions:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have low solubility in water, this can sometimes be advantageous, aiding in product separation. The development of water-soluble catalysts and the use of phase-transfer catalysis have expanded the scope of aqueous organic reactions. For example, cobalt-catalyzed allylation reactions of aldehydes and ketones have been shown to be highly efficient in aqueous media, particularly when accelerated by specific ligands. researchgate.net

Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods for Pyridine Analogs

| Feature | Solvent-Free Synthesis | Aqueous Synthesis |

|---|---|---|

| Principle | Reactions are conducted without a solvent, often using grinding or heating. rasayanjournal.co.in | Reactions are carried out in water as the solvent. |

| Advantages | Reduced waste, cost-effective, operational simplicity, often higher yields and shorter reaction times. rasayanjournal.co.inscite.ai | Environmentally benign, non-flammable, readily available solvent. |

| Challenges | Potential for localized overheating, limited applicability for some reactants. | Low solubility of many organic reactants, potential for side reactions like hydrolysis. |

| Example | Synthesis of fused pyrimidone derivatives from Baylis-Hillman acetates. caribjscitech.com | Cobalt-catalyzed allylation of carbonyl compounds. researchgate.net |

Development of Environmentally Benign Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. rasayanjournal.co.in The development of environmentally benign catalytic systems focuses on using non-toxic, recyclable, and highly active catalysts.

Recent research has explored a variety of green catalytic systems for the synthesis of pyridine and its derivatives:

Heterogeneous Catalysts: Solid catalysts, such as zeolites and clays, are advantageous due to their ease of separation from the reaction mixture and potential for reuse. scite.aigoogle.com For instance, crystalline aluminosilicate (B74896) zeolites in their acidic form have been employed in the large-scale continuous synthesis of pyridine and alkylpyridines from aldehydes and ketones with ammonia. google.com Montmorillonite K10 clay has also been used as a solid acid catalyst for the one-pot synthesis of 2,4,6-tri-substituted pyridines under solvent-free conditions. scite.ai

Biocatalysts: Enzymes offer high selectivity and operate under mild conditions, making them attractive green catalysts. While specific applications for this compound are not widely reported, the use of enzymes in the synthesis of heterocyclic compounds is a growing field.

Organocatalysts: Small organic molecules that can catalyze reactions are an alternative to metal-based catalysts, avoiding concerns about heavy metal contamination. Ter-pyridine derivatives, for example, have been found to be effective catalysts for the homoallylation of carbonyl groups without the need for metal salts. researchgate.net

Nanocatalysts: Nanoparticles often exhibit high catalytic activity due to their large surface area-to-volume ratio. Copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles have been utilized as heterogeneous catalysts in the ultrasound-accelerated Biginelli reaction for the synthesis of dihydropyrimidinone derivatives under solvent-free conditions. researchgate.net

Table 2: Examples of Environmentally Benign Catalytic Systems for Pyridine Synthesis

| Catalyst Type | Example | Reaction | Advantages |

|---|---|---|---|

| Zeolite | Acidic crystalline aluminosilicate | Synthesis of pyridine and alkylpyridines | Recyclable, suitable for continuous processes. google.com |

| Clay | Montmorillonite K10 | One-pot synthesis of substituted pyridines | Inexpensive, environmentally friendly, easy to handle. scite.ai |

| Organocatalyst | Ter-pyridine derivatives | Homoallylation of carbonyl groups | Metal-free, avoids toxic reagents. researchgate.net |

| Nanocatalyst | Copper ferrite (CuFe2O4) | Biginelli reaction for dihydropyrimidinones | High efficiency, rapid synthesis, solvent-free conditions. researchgate.net |

Multi-Component Reactions for Constructing Pyridine Ketone Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rasayanjournal.co.ined.ac.uk This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and saving time and energy. rasayanjournal.co.in

The construction of pyridine ketone scaffolds can be effectively achieved through MCRs. A well-known example is the Hantzsch pyridine synthesis, a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate. mdpi.com This method has been adapted and modified to create a wide variety of substituted pyridines.

Recent advancements in MCRs for pyridine synthesis include:

One-Pot, Four-Component Reactions: An efficient and environmentally friendly procedure for synthesizing novel pyridine derivatives involves the one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate under microwave irradiation in ethanol. nih.gov This method offers excellent yields (82%–94%), pure products, and short reaction times (2–7 min). nih.gov

Domino Reactions: The synthesis of indolizine (B1195054) derivatives, which contain a pyridine motif, has been achieved through a [5+1] annulative construction of the pyridine ring from 2-hydroxyacetophenone (B1195853) and a pyrrole (B145914) derivative. This reaction proceeds via a domino aldol-oxa-Michael-Michael-elimination-oxidation sequence. researchgate.net

Ugi Four-Component Reaction (Ugi-4CR): This powerful MCR has been utilized to create diverse molecular scaffolds. By employing bifunctional starting materials in the Ugi-4CR followed by intramolecular cyclization, novel 1,4-benzodiazepine (B1214927) scaffolds have been synthesized. nih.gov This strategy highlights the potential of MCRs to generate complex heterocyclic systems.

The application of MCRs for the direct synthesis of this compound would involve the careful selection of appropriate starting materials that can assemble the desired substituted pyridine ring in a single pot.

Derivatization Strategies for this compound and its Alkylated Analogs

Derivatization of a core molecule like this compound is crucial for exploring its structure-activity relationships and developing analogs with modified properties. The ketone and the pyridine ring offer multiple sites for chemical modification.

Reactions at the Ketone Group:

Oxime Formation: The ketone can react with hydroxylamine (B1172632) hydrochloride to form an oxime. This has been demonstrated in the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives, which were subsequently alkylated to produce oxime ethers. mdpi.com

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents.

Alpha-Alkylation: The α-carbon to the ketone can be deprotonated with a suitable base and then alkylated with an electrophile. This strategy has been used in the synthesis of tetrasubstituted pyridines through a three-step one-pot reaction involving the α-alkylation of δ-amino-γ,δ-unsaturated ketone intermediates. elsevierpure.com

Reactions on the Pyridine Ring:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. This modification can alter the electronic properties of the ring and has been used as a strategy in the enantioselective synthesis of (2-pyridyl)alanines. nih.gov

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, electrophilic substitution can occur, often requiring harsh conditions. The position of substitution is influenced by the existing substituents.

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. This can be a useful strategy for introducing new functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. This has been employed in the synthesis of aryl-substituted pyridines. For example, 2-amino-6-phenylpyridine (B30124) has been synthesized via a Suzuki-Miyaura reaction. mdpi.com

Synthesis of Alkylated Analogs:

The synthesis of alkylated analogs of this compound can be achieved by starting with appropriately substituted precursors. For instance, the condensation of ternary mixtures of aldehydes and/or ketones with ammonia over a zeolite catalyst allows for the production of a variety of alkylpyridines. google.com

Mechanistic Investigations of Chemical Transformations Involving 1 2,3 Dimethylpyridin 4 Yl Ethanone and Precursors

Reaction Mechanism Elucidation in Pyridine (B92270) Synthesis (e.g., Hantzsch, Kröhnke mechanisms)

The synthesis of substituted pyridines, such as the 2,3,4-trisubstituted ring of 1-(2,3-dimethylpyridin-4-yl)ethanone, is often achieved through classic multicomponent reactions like the Hantzsch and Kröhnke pyridine syntheses. While direct mechanistic studies for this specific compound are not prevalent, the established mechanisms for these syntheses provide a strong framework for understanding its formation.

The Hantzsch pyridine synthesis , reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through key intermediates, including a Knoevenagel condensation product and an enamine. organic-chemistry.orgyoutube.com These intermediates then condense to form the dihydropyridine (B1217469) derivative. organic-chemistry.org The final aromatization step provides the driving force for the reaction. wikipedia.org

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel condensation | Aldehyde + β-ketoester | α,β-unsaturated carbonyl compound |

| 2 | Enamine formation | β-ketoester + Ammonia | Enamine |

| 3 | Michael addition | α,β-unsaturated carbonyl + Enamine | 1,5-dicarbonyl compound |

| 4 | Cyclization and Dehydration | 1,5-dicarbonyl compound | 1,4-dihydropyridine |

| 5 | Oxidation (Aromatization) | 1,4-dihydropyridine | Pyridine derivative |

The Kröhnke pyridine synthesis provides a versatile route to highly functionalized pyridines, often under mild conditions. wikipedia.orgnih.gov This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com The mechanism commences with a Michael addition of the enolate of the α-pyridinium methyl ketone to the unsaturated carbonyl compound. wikipedia.orgresearchgate.net This is followed by the addition of ammonia, cyclization, and subsequent elimination of the pyridinium (B92312) cation and water to yield the final aromatic pyridine product. wikipedia.org A key advantage of the Kröhnke synthesis is its broad scope, tolerating a wide array of substituents on both reacting fragments, making it suitable for preparing diverse poly-aryl systems. wikipedia.org

For the synthesis of this compound, a plausible Kröhnke-type approach could involve the reaction of a pyridinium salt derived from a suitable methyl ketone with an appropriately substituted α,β-unsaturated ketone, followed by cyclization with a nitrogen source.

Theoretical Chemistry Approaches to Reaction Pathways

Theoretical and computational chemistry offer powerful tools for dissecting complex reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com In the context of pyridine synthesis, DFT calculations are instrumental in locating and characterizing the geometries and energies of transition states and intermediates along a proposed reaction pathway. researchgate.netmdpi.com For instance, DFT can be used to model the binding of reactants to a catalyst surface or to map the potential energy surface of a cyclization step. researchgate.netyoutube.com Studies on various pyridine derivatives have successfully used DFT to elucidate structures, binding energies, and electronic properties, which are crucial for understanding reactivity. tandfonline.comyoutube.comnih.gov By calculating the structures of stationary points on the energy profile, researchers can visualize the molecular transformations and gain a deeper understanding of the reaction mechanism. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of a reaction step; higher Ea means a slower step. |

| Gibbs Free Energy of Reaction (ΔG) | The change in free energy between products and reactants. | Indicates the spontaneity of a reaction (negative ΔG is spontaneous). |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the bond-making and bond-breaking processes. |

| Intermediate (Int) Geometry | The structure of a metastable species formed during the reaction. | Helps to confirm the proposed multi-step reaction mechanism. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and aromaticity of molecules like pyridine. libretexts.org The reactivity of pyridine towards electrophiles and nucleophiles can be explained by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ampp.org DFT studies have shown that for pyridine, the HOMO is not a π orbital, which helps to explain its lower reactivity in electrophilic aromatic substitution compared to benzene. researchgate.net MO calculations can correlate properties like the HOMO-LUMO energy gap with the stability and reactivity of pyridine derivatives. ampp.org For substituted pyridines, MO theory can predict how electron-donating or electron-withdrawing groups, such as the methyl and acetyl groups in this compound, influence the electron density at different positions on the ring, thereby affecting its reactivity. ampp.orgacs.org

Role of Catalyst-Substrate Interactions in Mechanistic Control

Catalysts play a pivotal role in many synthetic routes to pyridines, influencing both reaction rates and selectivity. The interaction between the catalyst and the substrate is key to mechanistic control. In palladium-catalyzed cross-coupling reactions, for instance, the binding of pyridine-containing ligands or substrates to the metal center is a crucial initial step. acs.org The electronic properties of substituents on the pyridine ring can affect the ligand's basicity and its coordination to the metal, which in turn influences the catalyst's activity. acs.org

In biocatalysis, enzymes can precisely orient substrates within their active sites through a network of non-covalent interactions, such as hydrogen bonds. acs.org This precise positioning facilitates specific chemical transformations. Computational modeling of enzyme-substrate complexes can reveal these critical interactions and explain the observed stereoselectivity and catalytic efficiency. acs.org For reactions involving pyridine ketones, a catalyst could selectively activate the carbonyl group or a specific position on the pyridine ring, directing the reaction down a desired pathway.

Solvent Effects and Stereochemical Outcomes in Pyridine Ketone Reactions

The choice of solvent can have a profound impact on the course of a chemical reaction. Solvent molecules can influence reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states. In reactions involving charged intermediates, such as those in the Kröhnke synthesis, polar solvents are generally preferred.

Solvent effects can also dictate stereochemical outcomes. For example, in the dearomatization of pyridinium salts, the use of a nonpolar solvent like toluene (B28343) was found to be crucial for achieving high stereocontrol by limiting background racemic reactions. mdpi.com In other cases, specific interactions like hydrogen bonding between a hydroxylic solvent and a ketone's carbonyl group can influence the molecule's conformation and its reactivity. acs.org Studies on the addition of reagents to α,β-unsaturated ketones have shown that the presence of pyridine as a solvent or additive can significantly alter the regio- and stereochemistry of the product, often by scavenging acid traces and changing the reaction from an acid-catalyzed pathway to one involving a bromonium ion intermediate. rsc.orgresearchgate.net Although this compound is achiral, understanding these solvent effects is critical for controlling selectivity in reactions involving chiral precursors or for subsequent transformations of the ketone moiety.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,3 Dimethylpyridin 4 Yl Ethanone Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry (e.g., ¹H, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular framework of organic compounds. For 1-(2,3-dimethylpyridin-4-yl)ethanone derivatives, ¹H and ¹³C NMR provide definitive evidence for the connectivity of atoms.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring, the methyl groups, and the acetyl moiety exhibit characteristic chemical shifts. The two remaining aromatic protons on the pyridine ring are expected to appear as doublets in the downfield region, typically between δ 8.5 and 7.0 ppm. The electron-withdrawing effect of the acetyl group at the C4 position and the nitrogen atom deshields these protons. The two methyl groups attached to the pyridine ring at C2 and C3 would appear as distinct singlets in the δ 2.3–2.6 ppm range. The acetyl methyl protons are also a sharp singlet, typically found further downfield around δ 2.6 ppm due to the proximity of the carbonyl group. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetyl group is highly deshielded and appears at a characteristic chemical shift in the δ 195–200 ppm region. rsc.org The aromatic carbons of the pyridine ring resonate between δ 120 and 160 ppm. chemrxiv.orgchemicalbook.com The specific shifts are influenced by the substitution pattern; carbons bearing the methyl groups (C2, C3) and the acetyl group (C4) are readily identified. The methyl carbons attached to the ring and the acetyl methyl carbon typically appear in the upfield region of the spectrum (δ 15-30 ppm). rsc.org Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to unequivocally assign all proton and carbon signals and confirm the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analysis of similar substituted pyridine structures.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-5 | ~7.2 - 7.5 (d) | ~122 - 125 |

| H-6 | ~8.4 - 8.6 (d) | ~148 - 151 |

| 2-CH₃ | ~2.4 - 2.6 (s) | ~18 - 22 |

| 3-CH₃ | ~2.3 - 2.5 (s) | ~15 - 19 |

| COCH₃ | ~2.6 - 2.7 (s) | ~26 - 30 |

| C-2 | - | ~155 - 159 |

| C-3 | - | ~135 - 139 |

| C-4 | - | ~142 - 146 |

| C-5 | - | ~122 - 125 |

| C-6 | - | ~148 - 151 |

| C=O | - | ~197 - 201 |

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared, Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These two methods are often complementary, as molecular vibrations can be either IR or Raman active, or both, depending on changes in the dipole moment and polarizability, respectively. gatewayanalytical.com

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which is expected in the range of 1680–1700 cm⁻¹. dergipark.org.tr The precise frequency is sensitive to the electronic effects of the dimethylated pyridine ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is characteristic of the pyridine ring C=C and C=N stretching vibrations. aps.org

The Raman spectrum would also clearly show the aromatic ring vibrations, which are often strong in Raman scattering. researchgate.net The symmetric vibrations of the homo-nuclear C-C bonds in the ring and the methyl C-H symmetric stretching modes are typically more intense in Raman than in IR spectra.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives Data compiled from studies on 4-acetylpyridine (B144475) and other pyridine derivatives. dergipark.org.traps.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1610 | Strong-Medium | Strong |

| CH₃ Bending | 1350 - 1470 | Medium | Medium-Weak |

| In-plane C-H Bending | 1000 - 1300 | Medium | Medium |

| Out-of-plane C-H Bending | 700 - 900 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm).

For this compound (C₉H₁₁NO), the theoretical exact mass of the neutral molecule is 149.08406 u. In HRMS analysis, typically using electrospray ionization (ESI), the compound would be observed as the protonated molecular ion [M+H]⁺ with a theoretical m/z of 150.09184. Experimental measurement of this value with high accuracy validates the molecular formula and rules out other potential elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. For this compound, a primary fragmentation pathway would likely involve the cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the loss of an acetyl group (CH₃CO•) or ketene (B1206846) (CH₂=C=O), or the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43.

Electronic Spectroscopy for Conjugation and Electronic Transitions (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. For aromatic and conjugated systems like this compound, characteristic absorption bands are observed.

The spectrum is expected to show intense absorption bands in the UV region corresponding to π→π* transitions associated with the conjugated π-system of the pyridine ring. sielc.com These transitions typically occur below 300 nm. researchgate.net Additionally, a less intense, longer-wavelength absorption band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons is anticipated. wikipedia.org The position and intensity of these bands are influenced by the substitution on the pyridine ring and the solvent polarity. rsc.orgresearchgate.net The presence of the acetyl group in conjugation with the aromatic ring can cause a bathochromic (red) shift of the π→π* transition compared to unsubstituted pyridine.

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Solid-State Structures

While NMR confirms the connectivity of atoms, single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional arrangement of atoms and molecules in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles.

For a crystalline derivative of this compound, single-crystal XRD analysis would confirm the planarity of the pyridine ring and reveal the orientation of the acetyl and methyl substituents relative to the ring. Furthermore, it would provide crucial information on intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. This data is invaluable for understanding the solid-state properties of the material. The crystal structure of the related compound 2,3-lutidine (B1584814) has been determined, revealing how molecules are linked into chains via C—H⋯N interactions. researchgate.net

Table 3: Representative Single-Crystal XRD Data for a Lutidine Derivative (2,6-Lutidine) Data from a study on a related dimethylpyridine structure. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 13.782 |

| b (Å) | 14.805 |

| c (Å) | 6.317 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1288.9 |

| Z (molecules/unit cell) | 8 |

Advanced In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring and Catalysis Characterization

Modern chemical research increasingly relies on in-situ and operando spectroscopy to observe chemical transformations and catalytic processes under real reaction conditions. youtube.com If this compound or its derivatives are used as ligands, catalysts, or reactants, these advanced techniques can provide dynamic mechanistic information.

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic environment around a specific element. It is particularly useful in catalysis for characterizing the structure of metal active sites. bohrium.com

If a derivative of this compound were used as a ligand (L) to form a metal complex, such as in a homogeneous catalyst, EXAFS at the metal's absorption edge could provide precise information about the catalyst's structure in solution. The analysis of the EXAFS signal can determine the coordination number and the average bond distance between the metal center and the nitrogen atom of the pyridine ligand (M-N bond length). acs.org Operando EXAFS studies could monitor changes in this coordination environment during a catalytic cycle, revealing ligand association/dissociation steps or changes in the metal's oxidation state, which are critical for understanding the reaction mechanism. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For a hypothetical derivative of this compound, XPS would be instrumental in confirming its elemental composition and elucidating the chemical environment of each atom. The core-level spectra, particularly C 1s, N 1s, and O 1s, would provide detailed structural information.

Nitrogen (N 1s) Spectrum: The N 1s spectrum is expected to show a primary peak characteristic of the pyridine ring nitrogen. The binding energy for a neutral pyridinic nitrogen is typically observed around 398.5 eV. researchgate.net Should the pyridine nitrogen be protonated or coordinated to a metal center in a derivative, this peak would shift to a higher binding energy, potentially in the range of 400-402 eV, reflecting the change in its electronic environment. nih.govlanl.gov

Oxygen (O 1s) Spectrum: A single, well-defined peak is anticipated in the O 1s region, corresponding to the carbonyl oxygen of the ethanone (B97240) group. The binding energy for ketonic oxygen is consistently reported in the range of 531.5 to 532.2 eV. scite.aixpsfitting.comthermofisher.com The precise position would be sensitive to intermolecular interactions, such as hydrogen bonding, in the solid state.

Carbon (C 1s) Spectrum: The C 1s spectrum would be the most complex, requiring deconvolution to resolve the various carbon environments. Based on literature values for similar functional groups, the following assignments can be predicted thermofisher.comcardiff.ac.uk:

Aromatic C-C/C-H: Carbons within the pyridine ring not directly bonded to nitrogen or the acetyl group are expected in the 284.5-285.0 eV range.

Methyl (CH₃) Carbons: The two methyl groups on the pyridine ring would likely appear at a binding energy around 285.0 eV.

C-N Bonds: The carbon atoms in the pyridine ring bonded to the nitrogen atom would be shifted to a higher binding energy, approximately 285.5-286.0 eV. researchgate.net

Acetyl Methyl (CH₃-C=O): The methyl carbon of the acetyl group would have a binding energy similar to other aliphatic carbons, but slightly shifted due to the adjacent carbonyl group.

Carbonyl (C=O): The carbonyl carbon is the most deshielded, and its peak is expected at the highest binding energy for carbon, typically between 288.0 and 289.0 eV. cardiff.ac.uk

The following interactive table summarizes the predicted XPS binding energies for a derivative of this compound.

| Core Level | Chemical Environment | Predicted Binding Energy (eV) |

| O 1s | Ketone (C=O ) | 531.5 - 532.2 |

| N 1s | Pyridinic Nitrogen | ~398.5 |

| C 1s | C =O (Carbonyl) | 288.0 - 289.0 |

| C 1s | C -N (Pyridine Ring) | 285.5 - 286.0 |

| C 1s | C -C (Aromatic/Methyl) | 284.5 - 285.0 |

This table is based on typical values for the specified functional groups and serves as an illustrative prediction.

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique that probes the electronic structure of materials. It is based on the analysis of the energy distribution of a monoenergetic beam of electrons after they have interacted with and passed through a thin sample. During this interaction, some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to exciting electronic transitions (e.g., valence to conduction band transitions, plasmons) in the sample.

For derivatives of this compound, EELS would provide insight into the low-lying electronic excited states. The analysis would focus on the low-loss region of the spectrum (typically < 50 eV), which reveals transitions involving valence electrons.

The EELS spectrum of an aromatic ketone like a this compound derivative is expected to be dominated by π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group.

π → π Transitions:* Strong energy loss features are predicted corresponding to π → π* electronic transitions within the dimethylpyridine aromatic system. For the parent pyridine molecule, intense, optically allowed transitions are observed around 4.9 eV and 6.4 eV. d-nb.infoepj.org The presence of methyl and acetyl substituents would be expected to cause shifts in the energy of these transitions due to their electronic effects on the aromatic system.

n → π Transitions:* A weaker energy loss feature at lower energy, typically in the range of 3.5-4.5 eV, would be expected, corresponding to the n → π* transition of the carbonyl group. d-nb.info This transition is often optically forbidden or weak in absorption spectroscopy but can be more readily observed in EELS, particularly at larger scattering angles. Another n → π* transition associated with the nitrogen lone pair of the pyridine ring may also be present in this region.

The following interactive table presents a summary of predicted electron energy loss features for a derivative of this compound, based on known transitions in pyridine and aromatic ketones.

| Energy Loss (eV) | Assignment | Predicted Intensity |

| ~3.5 - 4.5 | n → π* (C=O and Pyridine N) | Weak to Medium |

| ~4.9 | π → π* (Pyridine Ring) | Strong |

| ~6.4 | π → π* (Pyridine Ring) | Strong |

| > 7.0 | Higher energy π → π* / Rydberg | Medium |

This table is an illustrative prediction based on spectroscopic data for pyridine and generic aromatic ketones. d-nb.infoepj.org

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Modeling of Pyridine Ketone Compounds

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are fundamental to understanding the behavior of molecules at an atomic level. These techniques are instrumental in predicting molecular geometry, electronic properties, and intermolecular interactions.

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules such as pyridine (B92270) ketone derivatives. The spatial arrangement of atoms, or conformation, can significantly influence a molecule's physical, chemical, and biological properties. Molecular mechanics is a computational method used to estimate the potential energy of a molecule as a function of its atomic coordinates. nih.gov

For pyridine-containing structures, such as piperidines, conformational free energies can be determined experimentally and predicted computationally. nih.gov These calculations often employ force fields, which are sets of parameters that define the potential energy of a molecule. The relative energies of different conformers, such as axial and equatorial orientations of substituents on a ring, can be quantitatively predicted using molecular mechanics. nih.gov For instance, in substituted piperidinium (B107235) salts, electrostatic interactions between substituents and the protonated nitrogen atom are a primary cause of conformational changes. nih.gov Computational analysis can reveal the most stable conformations by identifying the minimum energy structures. chemrxiv.org

Table 1: Key Aspects of Conformational Analysis and Molecular Mechanics

| Methodology | Description | Application to Pyridine Ketones |

|---|---|---|

| Molecular Mechanics | A computational method that uses classical physics to model the potential energy surface of a molecule. | Predicts the most stable three-dimensional structure of 1-(2,3-Dimethylpyridin-4-YL)ethanone and related compounds. |

| Conformational Search | An algorithmic process to identify low-energy conformations of a molecule. | Determines the preferred orientation of the acetyl group relative to the dimethylpyridine ring. |

| Force Fields | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Enables the calculation of conformational energies and barriers to rotation. |

The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are key electronic properties that help in understanding and predicting the reactivity of a molecule.

The MEP is a visual representation of the charge distribution around a molecule and is a valuable tool for predicting how a molecule will interact with other molecules. nih.gov For substituted pyridines, the MEP can reveal the susceptibility of the nitrogen atom to N-oxidation and protonation. nih.gov The depth and accessibility of the minimum in the MEP around the nitrogen atom are indicative of its reactivity. nih.gov For pyridine and its derivatives, the negative electrostatic potential at the nitrogen atom is sensitive to the nature of the substituents on the ring. nih.gov

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in chemical reactions. numberanalytics.com The energy and symmetry of these orbitals determine the feasibility and outcome of many reactions. numberanalytics.com The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. youtube.com For pyridine, the LUMO shows why cycloaddition reactions can occur at different positions of the ring. researchgate.net Analysis of the FMOs of pyridine ketones can provide insights into their interactions with biological targets.

Table 2: Electrostatic and Frontier Orbital Properties of Pyridine Derivatives

| Property | Description | Relevance to this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the electron density surface of a molecule. | Predicts sites for electrophilic and nucleophilic attack, and hydrogen bonding interactions. |

| Highest Occupied Molecular Orbital (HOMO) | The outermost molecular orbital containing electrons. It represents the ability to donate an electron. | Indicates the regions of the molecule most susceptible to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost molecular orbital that is empty of electrons. It represents the ability to accept an electron. | Indicates the regions of the molecule most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors derived from the two-dimensional structure of the molecule, such as topological and quantum chemical parameters. nih.gov 3D-QSAR models, on the other hand, utilize information about the three-dimensional structure and properties of the molecules. researchgate.netnih.gov

For pyridine derivatives, 2D-QSAR studies have been successfully employed to model their activity as inhibitors of various enzymes. nih.gov These models can help in screening potent inhibitors of protein kinases. nih.gov 3D-QSAR studies on pyridine derivatives have been used to rationalize structure-activity relationships and predict the inhibitory activity of new compounds. researchgate.net These models often involve aligning the molecules and calculating steric and electrostatic fields around them to correlate with biological activity. The development of robust 3D-QSAR models can reliably predict the biological activity of other pyridine derivatives. researchgate.net

A critical step in QSAR model development is the selection of appropriate molecular descriptors that encode the structural features relevant to the biological activity. nih.gov These descriptors can be constitutional, topological, geometric, or electronic in nature. nih.gov

The statistical quality and predictive ability of a QSAR model are assessed through various validation metrics. tandfonline.com

R-squared (R²) : The coefficient of determination, which measures the goodness of fit of the model to the training data.

Q-squared (Q²) : The cross-validated correlation coefficient, typically obtained through leave-one-out (LOO) or leave-many-out (LMO) cross-validation, which assesses the internal predictive ability of the model. tandfonline.com

External Validation : The model's predictive power is further evaluated using an external test set of compounds that were not used in the model development. tiu.edu.iq

Y-Randomization : A technique used to ensure that the developed QSAR model is not due to chance correlation by randomly shuffling the biological activity data. tiu.edu.iq

The goal is to develop a QSAR model with a good balance of external predictive ability and interpretability of the molecular descriptors in terms of structural features. nih.gov

Table 3: Common Statistical Parameters in QSAR Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive power of the model for the training set. | > 0.5 |

| r²_pred (Predictive R² for test set) | Measures the predictive power of the model for an external set of compounds. | > 0.6 |

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a particular biological activity. dovepress.com A pharmacophore model can include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For pyridine derivatives, pharmacophore models have been developed to discover novel inhibitors for various biological targets. mdma.chmdpi.com These models can be generated based on a set of active ligands or the structure of the target protein's binding site. dovepress.com Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases in a process called virtual screening, to identify new compounds that are likely to be active. ijfmr.comnih.gov This approach has been successful in identifying promising pyridine and pyrimidine (B1678525) derivatives with potential inhibitory activity against various enzymes. ijfmr.com Collaborative virtual screening efforts have also been employed to rapidly expand the chemical space around a hit compound. nih.gov

Protein-Ligand Interaction Simulations

The simulation of interactions between a ligand, such as this compound, and a target protein is a cornerstone of modern computational drug design. These techniques provide insights into binding mechanisms, affinity, and the dynamic behavior of the protein-ligand complex at an atomic level.

Mechanistic Insights into Biological Interactions of Pyridine Ketone Scaffolds

Enzyme Inhibition Mechanisms by 1-(2,3-Dimethylpyridin-4-YL)ethanone Analogs

No specific studies detailing the enzyme inhibition mechanisms of this compound or its close analogs were identified. General principles of enzyme inhibition by related chemical classes are discussed below, but this information is not specific to the target compound.

Reversible Inhibition (Competitive, Non-Competitive, Uncompetitive)

Reversible inhibition occurs when an inhibitor binds non-covalently to an enzyme, and the enzyme's activity can be fully restored upon removal of the inhibitor. This process is characterized by a rapid association and dissociation between the enzyme and the inhibitor. wuxiapptec.com Reversible inhibitors can be classified as competitive, non-competitive, or uncompetitive, depending on whether they bind to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. For the broader class of heterocyclic compounds, various modes of reversible inhibition have been observed. For instance, certain pyridazinobenzylpiperidine derivatives have been shown to be competitive reversible inhibitors of monoamine oxidase B (MAO-B). mdpi.com However, no data is available to classify the potential reversible inhibitory activity of this compound.

Time-Dependent Inhibition (TDI) and Mechanism-Based Inhibition (MBI)

Time-dependent inhibition (TDI) is a form of enzyme inactivation where the inhibitory potency increases with the duration of pre-incubation with the enzyme. nih.gov This can occur through several mechanisms, including the formation of a tightly-bound but reversible complex, or more commonly, through mechanism-based inhibition (MBI). MBI is an irreversible process where the enzyme metabolizes the inhibitor into a reactive species that then covalently binds to the enzyme, leading to its inactivation. wuxiapptec.comfrontiersin.org Recovery of enzyme activity after MBI requires the synthesis of new enzyme protein. wuxiapptec.com While TDI is a significant concern in drug development, particularly for cytochrome P450 (CYP) enzymes, no studies have been published that investigate the potential of this compound or its analogs to act as time-dependent or mechanism-based inhibitors. nih.govresearchgate.net

Specific Enzyme Targets and Their Modulatory Effects (e.g., CYP450, Monoamine Oxidase, Thymidine Phosphorylase, AMP-Activated Protein Kinase)

While analogs containing a pyridine (B92270) scaffold have been investigated as modulators of several important enzyme targets, there is no specific information linking this compound to these enzymes.

Cytochrome P450 (CYP450): CYP enzymes are critical for drug metabolism, and their inhibition can lead to significant drug-drug interactions. Various pyridine-containing compounds have been identified as inhibitors of CYP isoforms. For example, some 1,4-dihydropyridine derivatives inhibit CYP3A4, CYP2C9, and other isoforms, often in a competitive manner. nih.govresearchgate.net A study on desoxyritonavir analogues showed that replacing a thiazole group with a pyridine group resulted in a more potent inhibitor of CYP3A4. nih.gov However, the inhibitory profile of this compound against any CYP enzyme has not been reported.

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of neurological disorders like Parkinson's disease and depression. mdpi.comnih.gov The search for new, selective MAO inhibitors is an active area of research, with various heterocyclic scaffolds being explored. mdpi.com Polyamine analogs with constrained structures have shown potent, reversible, and competitive inhibition of MAO enzymes. mdpi.com Despite this, the activity of this compound against MAO-A or MAO-B remains uncharacterized.

Thymidine Phosphorylase (TP): TP is an enzyme involved in pyrimidine (B1678525) metabolism and is a target for anticancer therapies due to its role in angiogenesis. mdpi.comrxlist.comnih.govwikipedia.org Inhibitors of TP can suppress tumor growth. rxlist.com Various classes of compounds, such as dihydropyrimidones, have been identified as non-competitive inhibitors of TP. mdpi.com There is currently no evidence to suggest that this compound or its derivatives inhibit thymidine phosphorylase.

AMP-Activated Protein Kinase (AMPK): AMPK is a key regulator of cellular energy homeostasis and is a therapeutic target for metabolic diseases like type 2 diabetes. nih.govmdpi.com Several classes of pyridine derivatives, including pyridones and imidazo[1,2-a]pyridines, have been developed as direct activators of AMPK. nih.govnih.govresearchgate.net The potential for this compound to modulate AMPK activity has not been investigated.

Molecular Basis of Ligand-Target Recognition and Binding

Without experimental data on the binding of this compound to a specific biological target, any discussion of its ligand-target recognition is purely theoretical and cannot be presented as established scientific fact.

Hydrogen Bonding Networks and Hydrophobic Interactions

In general protein-ligand interactions, hydrogen bonds and hydrophobic interactions are fundamental for binding affinity and specificity. The pyridine nitrogen atom and the ketone carbonyl oxygen of this compound could potentially act as hydrogen bond acceptors. Studies on other pyridine-containing kinase inhibitors have shown that the pyridine nitrogen can form crucial hydrogen bonds with hinge region residues in the enzyme's active site. acs.org Similarly, the dimethyl-substituted pyridine ring and the ethyl ketone group provide hydrophobic character that could engage in van der Waals interactions within a hydrophobic pocket of a target protein. Theoretical studies of simple pyridine-ketone complexes show that interactions can occur between the pyridine nitrogen lone pair and the carbonyl carbon (an n→π* interaction), alongside C-H···O contacts. researchgate.net However, without a known enzyme target and a co-crystal structure or detailed molecular modeling study for this compound, the specific nature of its interactions cannot be described.

Conformational Changes Upon Binding

Ligand binding to an enzyme often induces or stabilizes specific conformational changes in the protein, a concept known as "induced fit." These changes can be essential for catalysis and can involve subtle shifts in side chains or large-scale movements of entire domains. For some pyridine-based compounds, binding has been shown to induce conformational changes that are observable through techniques like NMR spectroscopy. nih.gov These changes are driven by the formation of favorable interactions, such as intramolecular hydrogen bonds, upon binding. researchgate.net As no biological target has been identified for this compound, there is no information on any conformational changes it may induce upon binding.

Elucidation of Structure-Activity Relationships (SAR) for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For pyridine derivatives, SAR analyses have revealed that the nature, position, and number of substituents on the pyridine ring significantly influence their biological activity, including antiproliferative effects. nih.gov

Key determinants of activity in various pyridine scaffolds include:

Substituent Effects: The presence of specific functional groups can dramatically alter the efficacy of pyridine derivatives. For example, in some series of pyridine compounds, the addition of methoxy (O-CH3), hydroxyl (OH), and amino (NH2) groups has been shown to enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or certain halogens can sometimes diminish this activity. nih.gov

Positional Isomerism: The location of substituents on the pyridine ring is crucial. Different positional isomers of a substituted pyridine can exhibit vastly different biological profiles.

Electronic and Steric Factors: The electronic properties (electron-donating or electron-withdrawing) and the size of the substituents play a critical role in how the molecule interacts with its biological target. For instance, in a series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles, electronic and steric effects were found to be crucial for the inhibition of phosphodiesterase 3 (PDE3). nih.gov

A generalized SAR study on various pyridine derivatives has highlighted that increasing the number of methoxy groups can lead to a decrease in the IC50 value, indicating increased antiproliferative activity. nih.gov Similarly, the introduction of hydroxyl groups has been observed to reduce IC50 values in breast adenocarcinoma cells (MCF7). nih.gov

While a specific SAR table for this compound cannot be generated due to a lack of direct studies, the table below illustrates generalized SAR trends observed for various pyridine derivatives with antiproliferative activity.

Table 1: Generalized Structure-Activity Relationship Trends for Antiproliferative Pyridine Derivatives

| Structural Modification | General Effect on Antiproliferative Activity | Reference |

|---|---|---|

| Addition of Methoxy (-OCH3) Groups | Increased Activity | nih.gov |

| Addition of Hydroxyl (-OH) Groups | Increased Activity | nih.gov |

| Addition of Amino (-NH2) Groups | Increased Activity | nih.gov |

| Addition of Halogens (e.g., Br, Cl, F) | Variable/Decreased Activity | nih.gov |

Note: This table represents generalized trends and the specific effects can vary depending on the core scaffold and the position of the substituent.

Investigation of Cellular Pathways Modulated by Pyridine Ketone Derivatives (e.g., cell cycle arrest, anti-fibrotic activity at cellular level)

The biological effects of pyridine ketone derivatives are often linked to their ability to modulate specific cellular pathways. Research on various pyridine-containing molecules has pointed towards interference with cell cycle progression and pathways related to fibrosis.

Cell Cycle Arrest: